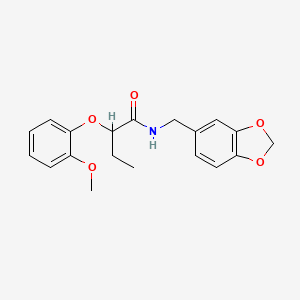
2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone belongs to the quinazolinone class of compounds, known for their diverse biological activities. These compounds are important in medicinal chemistry and have been the subject of various studies focusing on their synthesis, structural properties, and chemical behavior.
Synthesis Analysis
Quinazolinones, including variants like 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, are synthesized through various methods. One approach involves the cyclization of NO-1886 derivatives, leading to quinazolinones with different substituents affecting their properties (Kurogi et al., 1996). Another method includes the reaction of aminobenzamides with diketones, catalyzed by Brønsted acids in an ethyl lactate solution (Shen et al., 2015).
Molecular Structure Analysis
Structural analysis through techniques like X-ray diffraction reveals insights into the molecular arrangement of these compounds. For instance, the structure of a similar compound, 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, shows a two-dimensional network formed by hydrogen bonds and electrostatic interactions (L. Yong, 2005).
Chemical Reactions and Properties
The chemical behavior of quinazolinones includes reactions like lithiation, affording various substituted derivatives (Keith Smith et al., 1996). Their reactivity with primary amines through an ANRORC mechanism has also been documented, requiring hydroxy group functionality (K. Okuda et al., 2009).
Physical Properties Analysis
Quinazolinones exhibit solid-state fluorescence due to their molecular packing, with properties like polymorph-dependence and selective metal-ion-sensor characteristics (S. P. Anthony, 2012). Their fluorescence can be tuned by different substituents, demonstrating large Stokes shifts attributed to excited-state intramolecular proton transfer (T. N. Moshkina et al., 2021).
Chemical Properties Analysis
The chemical properties of quinazolinones are influenced by their substituents. For example, the presence of hydroxyl groups significantly impacts their antioxidant activity, as seen in derivatives like 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (Janez Mravljak et al., 2021).
Scientific Research Applications
Antioxidant Properties
- Synthesis and Antioxidant Evaluation : Quinazolinones, including derivatives similar to 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, have been synthesized and evaluated for their antioxidant properties. These compounds exhibit notable antioxidant activities, with some derivatives showing metal-chelating properties as well. This research highlights the potential of quinazolinones in the development of antioxidant agents (Mravljak et al., 2021).
Chemical Sensing
- Fluorescent Chemical Sensor for Fe3+ : Quinazolinone derivatives have been used to develop a fluorescent chemical sensor for Fe3+ ions. This research underscores the utility of quinazolinones in the development of sensitive and selective chemical sensors (Xiaobing Zhang et al., 2007).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : Studies on quinazolinone derivatives have shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial processes and materials science (Errahmany et al., 2020).
Luminescent Materials and Bioimaging
- Luminescence and Bioimaging Applications : Some quinazolinone derivatives demonstrate good luminescence properties, making them promising candidates for use in fluorescent probes and biological imaging reagents (Zhiming Xing et al., 2021).
Pharmacological Studies
- Anti-inflammatory and Analgesic Activities : Quinazolinones have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown potential in the development of new therapeutic agents (Rekha S. Hunoor et al., 2011).
Enzyme-Mediated Cancer Diagnosis and Therapy
- Radioiodinated Quinazolinone Derivatives : Research on radioiodinated quinazolinone derivatives for alkaline phosphatase–mediated cancer diagnosis and therapy highlights the potential of these compounds in targeted cancer treatment and imaging (Kai Chen et al., 2006).
properties
IUPAC Name |
2-ethyl-3-(3-hydroxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-15-17-14-9-4-3-8-13(14)16(20)18(15)11-6-5-7-12(19)10-11/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFPOJOSJGCOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3-(3-hydroxyphenyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)
![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)
![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)